Early research and discovery of (Isopropylsulfinyl)acetic acid
Early research and discovery of (Isopropylsulfinyl)acetic acid
An In-Depth Technical Guide to the Early Research and Discovery of (Isopropylsulfinyl)acetic Acid
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the early research and discovery of (Isopropylsulfinyl)acetic acid. The narrative delves into the logical synthesis methodologies likely employed, grounded in the established chemical principles of the mid-20th century. We will explore the synthesis of the precursor, (Isopropylthio)acetic acid, and its subsequent oxidation to the target sulfoxide. This guide will also discuss the physicochemical characterization techniques available at the time and the potential scientific interest in this molecule within the broader context of early drug discovery and the exploration of organosulfur compounds.
Introduction: The Emerging Interest in Organosulfur Compounds
The mid-20th century marked a period of significant expansion in the field of medicinal chemistry, with a growing interest in the synthesis and biological evaluation of novel organic molecules. Among these, organosulfur compounds, particularly sulfoxides, were gaining attention for their diverse chemical properties and potential therapeutic applications. The sulfoxide functional group, with its unique stereoelectronic features, was recognized as a potential pharmacophore. It is within this scientific landscape that the synthesis of simple, yet structurally informative, molecules like (Isopropylsulfinyl)acetic acid would have been a logical step in exploring the structure-activity relationships of this class of compounds. This guide reconstructs the probable early research and discovery of this molecule, providing a window into the experimental approaches of the era.
The Logical Synthesis Pathway: A Two-Step Approach
The most probable and chemically sound approach to the synthesis of (Isopropylsulfinyl)acetic acid in early research would have been a two-step process:
-
Synthesis of the Sulfide Precursor: Preparation of (Isopropylthio)acetic acid.
-
Oxidation of the Sulfide: Conversion of (Isopropylthio)acetic acid to (Isopropylsulfinyl)acetic acid.
This approach allows for the controlled formation of the carbon-sulfur bond followed by the selective oxidation of the sulfur atom.
Step 1: Synthesis of (Isopropylthio)acetic Acid
The synthesis of the sulfide precursor, (Isopropylthio)acetic acid, would have likely been achieved through a nucleophilic substitution reaction. The well-established synthesis of thioglycolic acid, which involves the reaction of chloroacetic acid with a hydrosulfide, provides a strong precedent for this method.[1][2] By analogy, the reaction of a salt of chloroacetic acid with sodium isopropanethiolate would yield the desired product.
Objective: To synthesize (Isopropylthio)acetic acid via nucleophilic substitution.
Materials:
-
Chloroacetic acid
-
Sodium hydroxide
-
Isopropanethiol
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of Sodium Isopropanethiolate: In a flask equipped with a stirrer and a reflux condenser, dissolve a stoichiometric amount of sodium hydroxide in ethanol. To this solution, slowly add an equimolar amount of isopropanethiol. The reaction is exothermic and results in the formation of sodium isopropanethiolate.
-
Preparation of Sodium Chloroacetate: In a separate flask, dissolve chloroacetic acid in water and neutralize it with an equimolar amount of sodium hydroxide solution.
-
Nucleophilic Substitution: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium isopropanethiolate. The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction.
-
Work-up and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate to form the free carboxylic acid.
-
Extraction: The acidified solution is extracted several times with diethyl ether. The combined ether extracts are then washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The diethyl ether is removed by distillation, yielding the crude (Isopropylthio)acetic acid. Further purification could be achieved by vacuum distillation.
Diagram: Synthesis of (Isopropylthio)acetic Acid
Figure 1: Synthesis of (Isopropylthio)acetic acid.
Step 2: Oxidation to (Isopropylsulfinyl)acetic Acid
The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry.[3][4][5] Early researchers had a variety of oxidizing agents at their disposal. For a selective oxidation to the sulfoxide while minimizing the over-oxidation to the sulfone, controlled conditions and a mild oxidant would have been chosen. Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, was a common choice for such transformations.[6]
Objective: To synthesize (Isopropylsulfinyl)acetic acid by oxidizing the corresponding sulfide.
Materials:
-
(Isopropylthio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid (as solvent and catalyst)
-
Water
-
Sodium bisulfite (to quench excess peroxide)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Isopropylthio)acetic acid in glacial acetic acid. The flask is cooled in an ice bath.
-
Addition of Oxidant: A stoichiometric amount of 30% hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The stoichiometry is crucial to avoid the formation of the corresponding sulfone.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting sulfide and the appearance of the more polar sulfoxide.
-
Quenching: After the reaction is complete, the excess hydrogen peroxide is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Extraction and Isolation: The reaction mixture is diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (Isopropylsulfinyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Diagram: Oxidation to (Isopropylsulfinyl)acetic Acid
Figure 2: Oxidation to (Isopropylsulfinyl)acetic acid.
Physicochemical Characterization in the Early Days
Once synthesized, the characterization of (Isopropylsulfinyl)acetic acid would have relied on the analytical techniques available at the time.
| Parameter | Early 20th Century Method | Expected Observation for (Isopropylsulfinyl)acetic Acid |
| Melting Point | Capillary melting point apparatus | A sharp melting point for the purified crystalline solid. |
| Elemental Analysis | Combustion analysis | Determination of the empirical formula (C, H, S content). |
| Titration | Acid-base titration with a standard base | Determination of the equivalent weight of the carboxylic acid. |
| Infrared (IR) Spectroscopy | (Becoming more common mid-century) | Characteristic absorptions for S=O stretch (~1050 cm⁻¹), C=O stretch (~1700 cm⁻¹), and O-H stretch (~3000 cm⁻¹). |
Scientific Interest and Potential Applications
The synthesis of a novel compound like (Isopropylsulfinyl)acetic acid would have been driven by a few key scientific interests:
-
Fundamental Research: As a simple aliphatic sulfoxide with a carboxylic acid functionality, it would serve as a model compound for studying the physical and chemical properties of the sulfinyl group.
-
Medicinal Chemistry Exploration: Given the emerging interest in the biological activities of organosulfur compounds, (Isopropylsulfinyl)acetic acid would have been a candidate for screening in various biological assays. The presence of both a polar sulfoxide group and an acidic carboxylic acid group could impart interesting solubility and binding properties. Potential areas of investigation would have included antibacterial and anti-inflammatory activities.[4][5]
-
Stereochemistry: The sulfoxide group is chiral, and the synthesis described would produce a racemic mixture. Early researchers were beginning to understand the importance of stereochemistry in biological activity, and this molecule could have been a substrate for studies on the resolution of enantiomers and the differential biological effects of each.
Conclusion
The early research and discovery of (Isopropylsulfinyl)acetic acid can be logically reconstructed based on the fundamental principles of organic chemistry prevalent in the mid-20th century. The synthesis would have likely proceeded through the formation of the corresponding sulfide, (Isopropylthio)acetic acid, followed by a controlled oxidation. The characterization would have relied on classical methods such as melting point determination, elemental analysis, and titration, later supplemented by spectroscopic techniques like IR. The scientific motivation for its synthesis would have been rooted in the exploration of the chemical and potential biological properties of sulfoxide-containing molecules, a field that continues to be of great importance in modern drug discovery.
References
- O'Mahony, G. E., Kelly, P., Lawrence, S. E., & Maguire, A. R. (2011). Synthesis of enantioenriched sulfoxides. ARKIVOC, 2011(i), 1-110.
- Mansoor, S. S., & Shafi, S. S. (2014). Kinetics and thermodynamics of oxidation of some thio acids by tripropylammonium fluorochromate in N, N-dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 7(5), 893-901.
- Thioglycolic acid synthesis. (1991). U.S.
- Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. (n.d.). Scholars Research Library.
- Process of making isopropyl acetate. (1931). U.S.
- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 100-113.
- Process for synthesizing thioglycolic acid. (1986).
- Tanabe, G., Yoshikai, K., Hatanaka, T., Yamamoto, M., Shao, Y., Minematsu, T., ... & Yoshikawa, M. (2007). Biological evaluation of de-O-sulfonated analogs of salacinol, the role of sulfate anion in the side chain on the alpha-glucosidase inhibitory activity. Bioorganic & medicinal chemistry, 15(11), 3926-3937.
- Process for the preparation of isopropyl acetate. (1995). U.S.
- Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Preprints.org.
- SULFOXIDES AND SULFONES: REVIEW. (2022).
- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfin
- United States P
- Process for the preparation of thioglycolic acid and salts thereof. (1960). U.S.
- Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry, 17(36), 8379-8383.
- Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterific
- Enzymatic Resolution and Decarboxylative Functionaliz
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). MDPI.
- Industrial Production of Acetic Acid: A Patent Landscape. (2021).
- Advance in the Synthesis of Sulfoxides and Sulfinamides
- Method for producing thioctic acid. (2007). U.S.
- α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. (2017). Journal of the American Chemical Society.
- Sulfur compounds. (n.d.). In Wikipedia.
- Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. (2024).
- Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distill
Sources
- 1. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 2. FR2571051A1 - PROCESS FOR SYNTHESIZING THIOGLYCOLIC ACID - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
